molecular formula C4H6Br2N2 B1400264 4-bromo-3-methyl-1H-pyrazole hydrobromide CAS No. 92276-46-5

4-bromo-3-methyl-1H-pyrazole hydrobromide

Cat. No. B1400264
CAS RN: 92276-46-5
M. Wt: 241.91 g/mol
InChI Key: JVZUBFWYZLODSA-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-1H-pyrazole is a pyrazole derivative . It has the molecular formula C4H5BrN2 . It is a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported .


Synthesis Analysis

The synthesis of 4-bromo-3-methyl-1H-pyrazole involves several steps. It has been reported that the compound can be prepared by treatment of 1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one with 2-chlorobenzoyl chloride / Ca(OH)2 in 1,4-dioxane and subsequent cyclization of the thus obtained 4-aroyl-5-hydroxypyrazole with sodium hydride in dry DMF .


Molecular Structure Analysis

The molecular structure of 4-bromo-3-methyl-1H-pyrazole is characterized by a pyrazole ring substituted with a bromine atom and a methyl group . The molecular weight of the compound is 161.00 g/mol .


Chemical Reactions Analysis

4-Bromo-3-methyl-1H-pyrazole is reported to react with titanium tetrachloride to afford binary adducts . It also reacts with dialkyl azodicarboxylates with substituted propargylamines to provide functionalized pyrazoles .


Physical And Chemical Properties Analysis

4-Bromo-3-methyl-1H-pyrazole is a solid compound with a melting point of 77-79 °C . It is soluble in methanol .

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : “4-Bromo-3-methyl-1H-pyrazole hydrobromide” is often used as a starting material in chemical synthesis .
  • Synthesis of 1,4’-Bipyrazoles

    • Summary of Application : This compound can be used as a starting material in the synthesis of 1,4’-bipyrazoles .
  • Synthesis of Biologically Active Compounds

    • Summary of Application : “4-Bromo-3-methyl-1H-pyrazole hydrobromide” can be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

Safety And Hazards

4-Bromo-3-methyl-1H-pyrazole is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

4-Bromo-3-methyl-1H-pyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole. It may be used as a starting material in the synthesis of 1,4’-bipyrazoles . It is also used as a pharmaceutical intermediate .

properties

IUPAC Name

4-bromo-5-methyl-1H-pyrazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2.BrH/c1-3-4(5)2-6-7-3;/h2H,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZUBFWYZLODSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-methyl-1H-pyrazole hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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